molecular formula C10H13BrO B12525787 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene CAS No. 725227-63-4

1-Bromo-5-ethyl-2-methoxy-4-methylbenzene

Cat. No.: B12525787
CAS No.: 725227-63-4
M. Wt: 229.11 g/mol
InChI Key: BIIXVRQDDWOTCJ-UHFFFAOYSA-N
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Description

1-Bromo-5-ethyl-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 5-ethyl-2-methoxy-4-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of 5-ethyl-2-methoxy-4-methylphenol, 5-ethyl-2-methoxy-4-methylbenzonitrile, or 5-ethyl-2-methoxy-4-methylbenzylamine.

    Oxidation: Formation of 5-ethyl-2-methoxy-4-methylbenzoic acid or 5-ethyl-2-methoxy-4-methylbenzaldehyde.

    Reduction: Formation of 5-ethyl-2-methoxy-4-methylbenzene.

Scientific Research Applications

1-Bromo-5-ethyl-2-methoxy-4-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Bromo-5-ethyl-2-methoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and other substituents on the benzene ring play a crucial role in determining the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 1-Bromo-2-ethyl-5-methoxy-4-methylbenzene
  • 1-Bromo-4-methoxy-2-methylbenzene
  • 1-Bromo-2-methoxy-4-methylbenzene

Comparison: Compared to similar compounds, it may exhibit different physical properties, such as boiling point, melting point, and solubility, as well as distinct biological activities .

Properties

CAS No.

725227-63-4

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

1-bromo-5-ethyl-2-methoxy-4-methylbenzene

InChI

InChI=1S/C10H13BrO/c1-4-8-6-9(11)10(12-3)5-7(8)2/h5-6H,4H2,1-3H3

InChI Key

BIIXVRQDDWOTCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)OC)Br

Origin of Product

United States

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